4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAUTHDMBHKKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the diazepane ring with a cyclobutyl halide in the presence of a strong base.
Attachment of the Phenyl Group: The phenyl group is introduced through an amide coupling reaction. This can be achieved by reacting the diazepane derivative with a phenyl isocyanate or a phenyl carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features:
- Diazepane Ring : A seven-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4.
- Cyclobutyl Group : A four-membered carbon ring that contributes to the compound's unique properties.
- Phenyl Group : A six-membered aromatic ring that enhances biological interactions.
These structural elements may influence the compound's reactivity and biological activity, making it a candidate for further research in medicinal applications.
Drug Development
Research indicates that 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide could be explored for developing drugs targeting central nervous system disorders. The diazepane family has shown efficacy in various therapeutic areas, including:
- Anxiolytics
- Antidepressants
- Anticonvulsants
The compound's structural properties may allow it to serve as a lead compound for modifications aimed at enhancing pharmacological effects and reducing side effects.
A study evaluating the biological activity of structurally related diazepanes found that modifications to the phenyl group significantly influenced anticonvulsant properties. The findings suggest that similar modifications could enhance the efficacy of this compound in treating seizure disorders .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR for related compounds revealed that specific substitutions on the diazepane or phenyl groups could improve binding affinity and selectivity for target receptors. This knowledge can guide future modifications of this compound to optimize its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
Core Flexibility vs. In contrast, the cyclopropane derivative () introduces rigidity and ring strain, which may stabilize specific bioactive conformations .
Substituent Effects: Cyclobutyl vs. Cyclopentylpropanoyl: The cyclobutyl group in the target compound provides smaller steric bulk compared to the cyclopentylpropanoyl chain in the analog from . This difference could influence metabolic stability or receptor selectivity. Phenyl Modifications: The N-phenyl group in the target compound lacks the 4-butyl substituent present in the analog.
Synthetic Routes: The target compound’s synthesis likely parallels methods for diazepane derivatives, such as acid coupling and deprotection steps (as in Scheme 18 ). The cyclopropane analog () employs a distinct diastereoselective phenol addition, yielding a high dr (23:1) but requiring chromatographic separation .
Pharmacological Implications (Inferred from Structural Trends)
While direct activity data for 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide are unavailable, comparisons with analogs suggest:
- Receptor Binding: The diazepane scaffold is associated with cannabinoid CB2 receptor modulation (e.g., ’s analog). The cyclobutyl group may optimize steric interactions compared to bulkier cyclopentyl chains .
- Metabolic Stability: Smaller substituents (e.g., cyclobutyl vs. cyclopentylpropanoyl) could reduce CYP450-mediated oxidation, improving pharmacokinetics.
- Solubility : The absence of a butyl group in the target compound may enhance aqueous solubility relative to the analog, favoring oral bioavailability.
Biological Activity
4-Cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
The compound consists of a diazepane ring with two nitrogen atoms at positions 1 and 4, a cyclobutyl group, and a phenyl group. The unique combination of these structural components may influence its biological activity significantly.
| Structural Feature | Description |
|---|---|
| Diazepane Ring | Seven-membered ring containing two nitrogen atoms. |
| Cyclobutyl Group | Four-membered carbon ring contributing to the compound's unique reactivity. |
| Phenyl Group | Six-membered aromatic ring that may enhance lipophilicity and stability. |
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been shown to exhibit activity against various pathogens, indicating potential efficacy in treating infections.
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest it could interact with cellular pathways involved in cancer progression. Research indicates that diazepane derivatives often target specific receptors or enzymes that play roles in tumor growth and metastasis .
Neuropharmacological Effects
Given the diazepane structure's historical use in CNS-active drugs, there is potential for this compound to affect neurotransmitter systems. Studies have indicated that related compounds can modulate neurotransmitter receptors, which may lead to anxiolytic or sedative effects .
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. The exact pathways remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways associated with its therapeutic effects.
Study 1: Structure-Activity Relationship (SAR)
A recent study evaluated the SAR of diazepane derivatives, including compounds similar to this compound. The research highlighted how modifications in the cyclobutyl or phenyl groups could significantly alter biological activity against Mycobacterium tuberculosis by affecting binding affinities to critical enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH) .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving various diazepane derivatives, researchers found that certain modifications led to increased affinity for GABA receptors. This suggests potential anxiolytic properties for compounds structurally related to this compound .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-phenyl-1,4-diazepane-1-carboxamide | Lacks cyclobutyl group | Limited activity |
| 4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide | Fluorinated phenyl group | Enhanced lipophilicity |
| 3-cyclopentyl-N-phenyldiazepane-1-carboxamide | Cyclopentyl instead of cyclobutyl | Different reactivity profile |
Q & A
Q. What are the key structural features of 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide that influence its biological activity?
The compound’s activity is modulated by its diazepane ring (a seven-membered heterocycle with two nitrogen atoms), the cyclobutyl substituent (introducing steric constraints), and the N-phenylcarboxamide group. The carboxamide moiety enables hydrogen bonding with biological targets, while the cyclobutyl group may enhance binding specificity through hydrophobic interactions. Computational docking studies and comparative SAR (structure-activity relationship) assays are recommended to validate these interactions .
Q. What synthetic routes are commonly employed for synthesizing this compound?
A typical synthesis involves:
- Step 1 : Formation of the diazepane backbone via cyclization of diamine precursors under reflux with a carbonyl source (e.g., phosgene or triphosgene).
- Step 2 : Introduction of the cyclobutyl group using alkylation or ring-opening reactions, often requiring catalysts like palladium or nickel.
- Step 3 : Carboxamide coupling via activation of the carboxylic acid (e.g., using HATU or EDCI) and reaction with aniline derivatives. Solvents such as DMF or THF are critical for solubility, and reaction conditions (pH, temperature) must be tightly controlled to avoid side products .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Methodological approaches include:
- Chromatography : HPLC or UPLC with UV detection (λ = 210–280 nm) to assess purity.
- Spectroscopy : - and -NMR to verify substituent positions; HRMS for molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can experimental design optimize reaction yields for this compound synthesis?
A factorial design of experiments (DoE) is recommended to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Orthogonal assays : Compare results across enzyme inhibition, cell viability, and in vivo models.
- Batch-to-batch reproducibility testing : Ensure synthetic consistency via QC/QA protocols.
- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 743254) with independent studies to identify outliers .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?
Tools like Schrödinger’s QikProp or SwissADME can estimate:
- Lipophilicity (LogP): Critical for membrane permeability.
- Metabolic stability : Cytochrome P450 interactions via docking simulations.
- Toxicity : Use ProTox-II or ADMETlab for hepatotoxicity and cardiotoxicity risk assessment. Experimental validation via microsomal stability assays or Caco-2 permeability studies is essential .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
